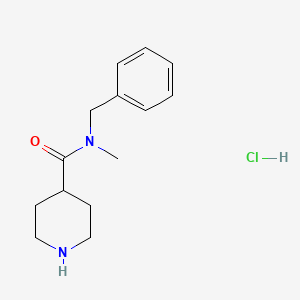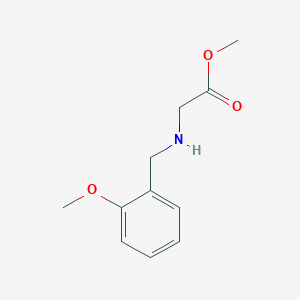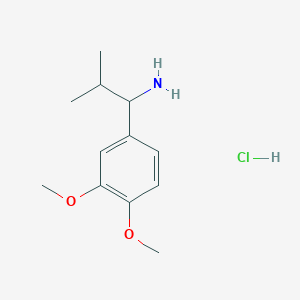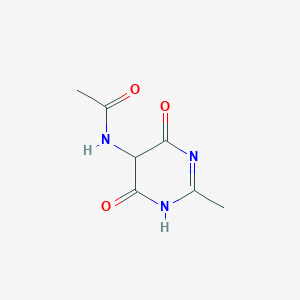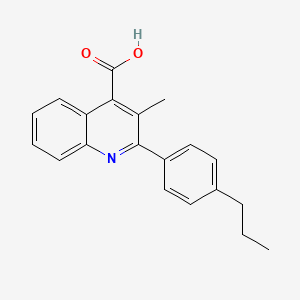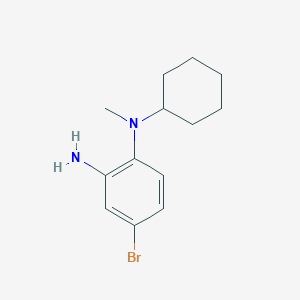
N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine
Descripción general
Descripción
N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine, also known as NAC, is a molecule with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is a cyclic amine derivative of the amino acid phenylalanine, and it has been studied extensively for its potential to act as a neurotransmitter, an enzyme inhibitor, a modulator of cell signaling pathways, and a therapeutic agent for various medical conditions.
Aplicaciones Científicas De Investigación
Synthesis Techniques
N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine and similar compounds are often synthesized through reactions involving aminolysis and bromoethylester, as seen in the work by Pajouhesh and Hancock (1984), who explored the amination of bromoethylester of cyclopentano-phosphatidic acid, resulting in the formation of N-methylpalmitamide and cyclopentano-phosphatidyl-N-methylethanolamine under specific conditions Pajouhesh & Hancock, 1984.
Chemical Properties and Reactions
The compound's reactivity and interaction with other chemicals have been studied extensively. For example, the CuI-catalyzed coupling of 4-methylphenyl bromide with amino acids to produce N-aryl amino acids, which are crucial intermediates in synthesizing linear dipeptides and eventually 1,5-benzothiazepine dipeptide mimetics, demonstrates the compound's versatility in creating complex molecular structures Gan & Ma, 2009.
Application in Drug Development
The compound's structure and reactivity play a significant role in developing new pharmaceuticals. For instance, Edafiogho et al. (2003) focused on the anticonvulsant properties of similar enaminone compounds, highlighting the importance of the this compound structure in designing new anticonvulsant agents Edafiogho et al., 2003.
Biochemical and Molecular Studies
In the context of biochemistry, research like that by Chen et al. (2019) on polyamines (PAs) sheds light on the broader implications of compounds like this compound in plant biology. PAs, which include amino groups similar to those in the compound, are crucial for plant growth, development, and stress response, indicating potential agricultural applications of related research Chen et al., 2019.
Propiedades
IUPAC Name |
4-bromo-1-N-cyclohexyl-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARQWECCHKTPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




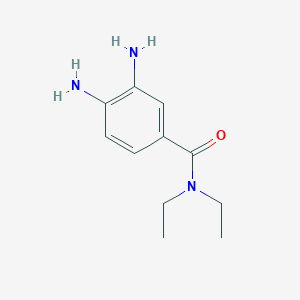
![2-Chloro-6-[(3-chlorophenyl)methoxy]pyrazine](/img/structure/B1648039.png)

